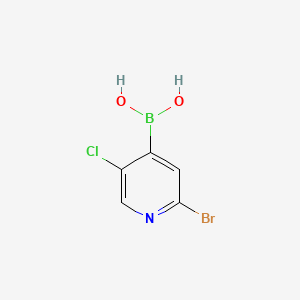

2-Brom-5-chlorpyridin-4-boronsäure

Übersicht

Beschreibung

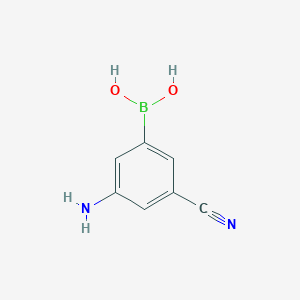

2-Bromo-5-chloropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BBrClNO2 . It has a molecular weight of 236.26 g/mol . It is a solid substance that should be stored at 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-chloropyridine-4-boronic acid is 1S/C5H4BBrClNO2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2,10-11H . This indicates the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring.Chemical Reactions Analysis

Boronic acid esters, such as 2-Bromo-5-chloropyridine-4-boronic acid, can undergo transesterification and metathesis reactions . They can also participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical And Chemical Properties Analysis

2-Bromo-5-chloropyridine-4-boronic acid has a molecular weight of 236.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 234.92070 g/mol . The compound has a topological polar surface area of 53.4 Ų .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplung

2-Brom-5-chlorpyridin-4-boronsäure: ist ein entscheidendes Reagenz in der Suzuki–Miyaura-Kreuzkupplungsreaktion (SM) . Diese Reaktion ist ein Eckpfeiler der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen. Die Boronsäureeinheit dieser Verbindung reagiert in Gegenwart eines Palladiumkatalysators mit verschiedenen Halogenid-haltigen Verbindungen, was zur Synthese von Biarylstrukturen führt, die in Pharmazeutika, Agrochemikalien und fortschrittlichen Materialien weit verbreitet sind.

Protodeboronierungsstudien

Die Stabilität und Reaktivität der Verbindung macht sie für Studien zu Protodeboronierungsreaktionen geeignet . Diese Reaktionen sind entscheidend für das Verständnis der Entfernung der Borongruppe nach der Synthese, einem wichtigen Schritt bei der Modifikation organischer Moleküle. Die aus solchen Studien gewonnenen Erkenntnisse können zur Entwicklung neuer synthetischer Methoden führen.

Positronen-Emissions-Tomographie (PET)-Radioliganden

Im Bereich der medizinischen Bildgebung wurde This compound bei der Herstellung von PET-Radioliganden verwendet . Diese Radioliganden sind unerlässlich, um physiologische Funktionen auf molekularer Ebene zu visualisieren und zu quantifizieren, wodurch wertvolle Informationen für die Diagnose und Behandlung von Krankheiten gewonnen werden.

Synthese von Orexin-Rezeptor-Antagonisten

Diese Verbindung wurde bei der Synthese von Orexin-Rezeptor-Antagonisten eingesetzt . Diese Antagonisten haben therapeutisches Potenzial bei der Behandlung von Schlafstörungen wie Schlaflosigkeit, indem sie das Orexin-System regulieren, das die Wachheit fördert.

Mikrosomale Prostaglandin-E-Synthase-1-Inhibitoren

Die Boronsäure ist auch ein wichtiger Bestandteil bei der Synthese von mikrosomalen Prostaglandin-E-Synthase-1-Inhibitoren . Diese Inhibitoren werden wegen ihrer entzündungshemmenden Eigenschaften und ihres möglichen Einsatzes bei der Behandlung von Erkrankungen wie Arthritis und Krebs untersucht.

Agrochemikalien und Farbstoffzwischenprodukte

Aufgrund ihrer reaktiven Halogengruppen dient This compound als wichtiges Zwischenprodukt bei der Synthese von Agrochemikalien und Farbstoffen . Diese Anwendungen unterstreichen die Rolle der Verbindung bei der Herstellung von Verbindungen, die Nutzpflanzen schützen und zur Entwicklung neuer Farbstoffe beitragen.

Entwicklung neuer Boronsäuren und -ester

Forscher haben This compound zur Entwicklung neuer Halopyridinylboronsäuren und -ester verwendet . Diese neuartigen Verbindungen erweitern das Werkzeugset, das Chemikern zur Verfügung steht, um komplexere und funktionalisierte Moleküle zu erstellen.

Pharmazeutische Zwischenprodukte

Schließlich erstreckt sich der Nutzen der Verbindung auf ihre Rolle als pharmazeutisches Zwischenprodukt . Sie ist an Suzuki-Miyaura-Kupplungsprozessen beteiligt, die für die Synthese einer breiten Palette von pharmazeutischen Verbindungen von grundlegender Bedeutung sind, was ihre Vielseitigkeit und Bedeutung in der Arzneimittelentwicklung unterstreicht.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

The use of boronic acid-based linkages in the synthesis of covalent adaptable networks, such as vitrimers, is a promising area of research . The quick exchange kinetics of these linkages and their easy application in various polymer systems make them ideal for the development of new materials with longer lifetimes and easy recyclability .

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-5-chloropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromo-5-chloropyridine-4-boronic acid . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors .

Result of Action

The result of the action of 2-Bromo-5-chloropyridine-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action of 2-Bromo-5-chloropyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be stored in a closed vessel under -20°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2-bromo-5-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBDNRIHMPUZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657070 | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072952-51-2 | |

| Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)

![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)